

# Application Notes and Protocols for AZD4144 in LPS/ATP-Induced Inflammation Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AZD4144** is a potent and selective inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in the inflammatory response. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. **AZD4144** directly binds to the NLRP3 protein, stabilizing its inactive state and thereby preventing the downstream cascade of inflammatory events.[1][2] These application notes provide detailed protocols for utilizing **AZD4144** in established in vitro and in vivo models of LPS/ATP-induced inflammation, which are standard methods for evaluating NLRP3 inflammasome inhibitors.

The canonical activation of the NLRP3 inflammasome is a two-step process. The initial "priming" step, often induced by lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1 $\beta$  (pro-IL-1 $\beta$ ) expression. The second "activation" step, triggered by stimuli such as extracellular ATP, results in the assembly of the inflammasome complex, caspase-1 activation, and the subsequent cleavage and release of the pro-inflammatory cytokines IL-1 $\beta$  and IL-18.

## **Mechanism of Action of AZD4144**

**AZD4144** is an orally active small molecule that specifically targets the NLRP3 inflammasome. [3] It has been shown to compete for binding with the known NLRP3 inhibitor MCC950, suggesting a direct interaction with the NLRP3 protein to prevent its activation.[1][2] By



inhibiting the NLRP3 inflammasome, **AZD4144** effectively blocks the release of IL-1 $\beta$  and IL-18, key mediators of inflammation.

# **Quantitative Data Summary**

The following tables summarize the in vitro and in vivo potency of **AZD4144** in inhibiting NLRP3 inflammasome activation.

Table 1: In Vitro Potency of AZD4144

| Cell Line             | Activator       | Readout                | IC50 / EC50    | Reference |
|-----------------------|-----------------|------------------------|----------------|-----------|
| THP-1 human monocytes | BzATP           | IL-1β release          | IC50: 0.01 μM  | [3]       |
| THP-1 human monocytes | Nigericin       | IL-1β release          | IC50: 0.027 μM | [3]       |
| THP-1-ASC-GFP cells   | Nigericin + LPS | NLRP3 puncta formation | EC50: 0.082 μM | [3]       |

Table 2: In Vivo Efficacy of AZD4144

| Animal<br>Model    | Challenge | Administrat<br>ion Route | Dose     | Effect                                                              | Reference |
|--------------------|-----------|--------------------------|----------|---------------------------------------------------------------------|-----------|
| BALB/cAJcI<br>mice | LPS/ATP   | Oral (p.o.)              | 3 mg/kg  | 82% inhibition of IL-1β production                                  | [3]       |
| Mouse              | LPS/ATP   | Not specified            | 10 mg/kg | Minimum effective dose for inhibition of NLRP3 induced inflammation | [1]       |



# **Experimental Protocols**

# In Vitro Model: LPS/ATP-Induced IL-1β Release in THP-1 Macrophages

This protocol describes the use of the human monocytic cell line THP-1 to assess the in vitro efficacy of **AZD4144**. THP-1 cells are differentiated into macrophage-like cells, primed with LPS, and then stimulated with ATP to induce NLRP3-dependent IL-1 $\beta$  release.

#### Materials:

- THP-1 cells
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)
- Lipopolysaccharide (LPS) from E. coli
- Adenosine 5'-triphosphate (ATP)
- AZD4144
- DMSO (vehicle control)
- IL-1β ELISA kit
- 96-well cell culture plates

#### Protocol:

- Cell Culture and Differentiation:
  - Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.



- To differentiate, seed THP-1 cells at a density of 5 x 10<sup>4</sup> cells/well in a 96-well plate in 100 μL of culture medium containing 50-100 ng/mL PMA.
- Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.

#### Priming:

- After differentiation, carefully remove the PMA-containing medium and replace it with fresh, serum-free RPMI-1640.
- $\circ$  Prime the cells by adding LPS to a final concentration of 1  $\mu$ g/mL.
- Incubate for 3 hours at 37°C.

#### Inhibitor Treatment:

- Prepare serial dilutions of AZD4144 in serum-free RPMI-1640. A vehicle control (e.g., 0.1% DMSO) should also be prepared.
- After the 3-hour LPS priming, add the desired concentrations of AZD4144 or vehicle control to the respective wells.
- Incubate for 1 hour at 37°C.

#### Activation:

- Add ATP to a final concentration of 5 mM to all wells (except for negative control wells).
- Incubate for 1 hour at 37°C.

#### Cytokine Measurement:

- Following incubation, centrifuge the plate at 500 x g for 5 minutes.
- Carefully collect the cell culture supernatants.
- $\circ$  Measure the concentration of IL-1 $\beta$  in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.



## In Vivo Model: LPS/ATP-Induced Peritonitis in Mice

This protocol describes an acute in vivo model of NLRP3 inflammasome activation in mice. Intraperitoneal injection of LPS followed by ATP leads to a rapid inflammatory response characterized by the release of IL-1 $\beta$  and IL-18 into the plasma.

#### Materials:

- BALB/c mice (or other suitable strain)
- Lipopolysaccharide (LPS) from E. coli
- Adenosine 5'-triphosphate (ATP)
- AZD4144
- Vehicle control (e.g., 0.5% methylcellulose)
- Sterile, pyrogen-free saline
- Blood collection tubes (with anticoagulant)
- IL-1β and IL-18 ELISA kits

#### Protocol:

- Animal Acclimatization:
  - House mice in a controlled environment for at least one week before the experiment.
- Compound Administration:
  - Prepare a formulation of AZD4144 in a suitable vehicle.
  - Administer AZD4144 or vehicle control to the mice via oral gavage (p.o.) at the desired dose (e.g., 3 mg/kg). The timing of administration should be determined based on the pharmacokinetic profile of the compound (typically 1-2 hours before LPS challenge).
- Inflammasome Priming and Activation:



- $\circ$  At the appropriate time after compound administration, inject mice intraperitoneally (i.p.) with LPS (e.g., 0.5 mL of a 4  $\mu$ g/mL solution).
- Approximately 2 hours after the LPS injection, administer ATP via i.p. injection (e.g., 0.5 mL of a 30 mM solution).

#### Sample Collection:

- At a defined time point after the ATP challenge (e.g., 30-60 minutes), collect blood samples via cardiac puncture or another appropriate method into tubes containing an anticoagulant.
- Centrifuge the blood samples to separate the plasma.
- Cytokine Measurement:
  - Measure the concentrations of IL-1β and IL-18 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

# Visualizations Signaling Pathway of LPS/ATP-Induced NLRP3 Inflammasome Activation and Inhibition by AZD4144





Click to download full resolution via product page

Caption: AZD4144 inhibits the NLRP3 inflammasome signaling pathway.

# **Experimental Workflow for In Vitro AZD4144 Efficacy Testing**





Click to download full resolution via product page

Caption: Workflow for in vitro evaluation of AZD4144.





# **Experimental Workflow for In Vivo AZD4144 Efficacy Testing**



Click to download full resolution via product page

Caption: Workflow for in vivo evaluation of AZD4144.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. benchchem.com [benchchem.com]
- 2. 4.9. LPS-Induced Peritonitis Mouse Model [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD4144 in LPS/ATP-Induced Inflammation Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614689#using-azd4144-in-lps-atp-induced-inflammation-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





